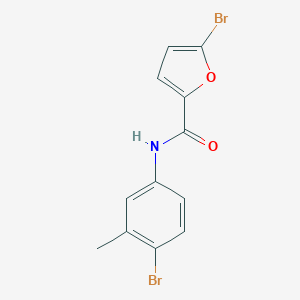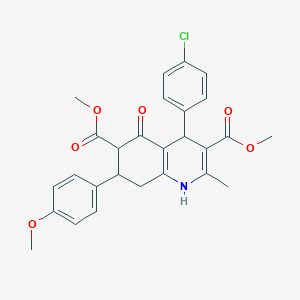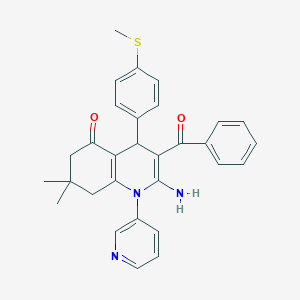![molecular formula C23H14Cl2N4O B283913 6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as DPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of DPP is not fully understood, but studies suggest that it acts by inhibiting various cellular pathways involved in cancer cell growth and inflammation. DPP has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinase-9, which play a role in cancer cell proliferation and invasion. Additionally, DPP has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DPP has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that DPP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a role in chronic inflammation and cancer development. Additionally, DPP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPP in lab experiments is its high yield synthesis method, which allows for large-scale production of the compound. Additionally, DPP has been found to be relatively stable and easy to handle in lab experiments. However, one limitation of using DPP is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of DPP. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential applications in drug development. Future research may also explore the use of DPP in combination with other compounds for enhanced efficacy in cancer treatment and neuroprotection.
Synthesemethoden
The synthesis of DPP involves a multi-step process that includes the reaction of 2-naphthol with chloroacetonitrile, followed by the reaction of the resulting product with 2,3-dichlorobenzaldehyde and ammonium acetate. The final product is purified through recrystallization to obtain DPP in high yield.
Wissenschaftliche Forschungsanwendungen
DPP has shown potential in various scientific research applications, including drug development, cancer treatment, and neuroprotection. Studies have shown that DPP exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, DPP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C23H14Cl2N4O |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
6-amino-4-(2,3-dichlorophenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H14Cl2N4O/c24-17-7-3-6-15(20(17)25)18-16(11-26)22(27)30-23-19(18)21(28-29-23)14-9-8-12-4-1-2-5-13(12)10-14/h1-10,18H,27H2,(H,28,29) |
InChI-Schlüssel |
CHOBFNPKBPTXOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)

![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)




![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
